Product packaging for 2-(1-Cyclopropylethoxy)pyrimidine(Cat. No.:CAS No. 2176069-03-5)

2-(1-Cyclopropylethoxy)pyrimidine

Cat. No.: B2706415
CAS No.: 2176069-03-5
M. Wt: 164.208
InChI Key: RXGYLCDGORVMIV-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)pyrimidine is a chemical compound based on the pyrimidine scaffold, a privileged structure in medicinal chemistry and drug discovery. Pyrimidine rings are fundamental building blocks in nucleic acids and are found in a wide range of bioactive molecules . This specific derivative features a cyclopropylethoxy substituent, a modification that can significantly influence the compound's physicochemical properties and its interaction with biological targets. Pyrimidine derivatives are extensively investigated for their diverse pharmacological potential. Research indicates that compounds within this class exhibit a range of biological activities, including anti-inflammatory effects. Some pyrimidine analogs function as selective cyclooxygenase-2 (COX-2) inhibitors, surpassing the selectivity of established drugs like piroxicam and achieving levels comparable to meloxicam . This mechanism is a key target for developing anti-inflammatory agents, as COX-2 is an inducible enzyme responsible for producing prostaglandins at sites of inflammation . Furthermore, certain pyrimidine derivatives have demonstrated potent antiviral activity against viruses such as the Herpes Simplex Virus (HSV-1), with some compounds showing significant virucidal effects and favorable selectivity indices in vitro . The structural versatility of the pyrimidine core also allows for the exploration of other research areas, including the development of antimicrobial and anticancer agents . The value of this compound lies in its utility as a key synthetic intermediate or a core scaffold for constructing more complex molecules. Researchers can leverage this compound to develop novel chemical entities for probing biological pathways or as lead compounds in pharmaceutical development. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B2706415 2-(1-Cyclopropylethoxy)pyrimidine CAS No. 2176069-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-cyclopropylethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(8-3-4-8)12-9-10-5-2-6-11-9/h2,5-8H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGYLCDGORVMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 2 1 Cyclopropylethoxy Pyrimidine

Strategies for Constructing the Pyrimidine (B1678525) Nucleus

The formation of the pyrimidine ring, a key heterocyclic scaffold, can be achieved through a multitude of synthetic routes. These strategies often involve the condensation of various fragments to build the six-membered ring containing two nitrogen atoms.

Condensation Reactions Utilizing 1,3-Bifunctional Three-Carbon Fragments with Nitrogen Sources

A cornerstone of pyrimidine synthesis is the condensation reaction between a three-carbon fragment possessing two electrophilic centers (a 1,3-bifunctional fragment) and a nitrogen-containing nucleophile that provides the N-C-N unit. bu.edu.egimist.maijrpc.com This widely used method offers a versatile approach to a broad range of pyrimidine derivatives. researchgate.net

Commonly employed nitrogen sources include:

Amidines: These are frequently used to introduce the N-C-N fragment. bu.edu.egimist.ma

Urea (B33335) and Thiourea (B124793): These reagents readily react with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring. bu.edu.egimist.mabhu.ac.in For instance, the reaction of acetylacetone (B45752) with urea or thiourea yields 4,6-dimethylpyrimidines. imist.ma

Guanidine (B92328): Similar to urea and thiourea, guanidine serves as an effective N-C-N donor in condensation reactions. bu.edu.egimist.mabhu.ac.in

The three-carbon fragment is typically a 1,3-dicarbonyl compound, such as acetylacetone, or a related species like an α,β-unsaturated ketone. bu.edu.egresearchgate.net These reactions are often facilitated by acid or base catalysis to promote the condensation and subsequent cyclization. bhu.ac.in

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

1,3-Bifunctional FragmentNitrogen SourceCatalyst/ConditionsProduct Type
AcetylacetoneUreaAcid4,6-dimethylpyrimidin-2-one
Ethyl acetoacetateGuanidineBase2-amino-4-hydroxy-6-methylpyrimidine
MalondialdehydeBenzamidineAcid2-phenylpyrimidine
ChalconeThioureaBase4,6-diaryl-1,2-dihydropyrimidine-2-thione

Multi-Component Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) have gained significant traction in heterocyclic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net Several MCRs are employed for the synthesis of pyrimidine rings. rsc.orgmdpi.com

One notable example is the Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones. bu.edu.eg Another approach involves the ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org MCRs offer a streamlined and atom-economical route to highly functionalized pyrimidine scaffolds. rsc.org

Inverse Electron Demand Diels-Alder (IEDDA) Approaches and Related Cycloadditions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction provides a powerful and convergent strategy for the synthesis of various heterocyclic systems, including pyrimidines. units.itsigmaaldrich.comnih.gov This cycloaddition reaction involves an electron-poor diene and an electron-rich dienophile. units.it

In the context of pyrimidine synthesis, 1,3,5-triazines can act as the electron-deficient diene, reacting with enamines or other electron-rich dienophiles. organic-chemistry.orgresearchgate.net The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the formation of the pyrimidine ring. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of highly functionalized pyrimidines under catalytic conditions. researchgate.net

Metal-Catalyzed Synthetic Routes to Pyrimidine Scaffolds

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrimidines, offering high efficiency, selectivity, and functional group tolerance. nih.govmdpi.com Both copper- and palladium-catalyzed methods have been extensively developed. nih.gov

Copper-Catalyzed Methods: Copper catalysts have been employed in various pyrimidine syntheses. For example, Cu(II) triflate can catalyze the reaction of propargyl alcohols with amidines to form 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines. mdpi.com Copper-catalyzed reactions often proceed through pathways involving C-C and C-N bond formations. mdpi.com

Palladium-Catalyzed Methods: While less common for the de novo synthesis of the pyrimidine core itself, palladium catalysis is crucial for the functionalization of pre-formed pyrimidine rings, which is an important strategy for accessing diverse derivatives.

Other Metal Catalysts: Other metals like iron and zirconium have also been utilized. Iron-catalyzed cyclization of α,β-unsaturated ketones and amidines provides a route to highly substituted pyrimidines. mdpi.com Zirconium-mediated synthesis allows for the [2+2+2] cyclization of alkynes and nitriles to form polysubstituted pyrimidines. mdpi.com Manganese-based catalysts have also shown effectiveness in pyrimidine synthesis. bohrium.com

Table 2: Overview of Metal-Catalyzed Pyrimidine Syntheses

Metal CatalystReactantsReaction TypeReference
Copper(II) triflatePropargyl alcohols, AmidinesCyclization mdpi.com
Iron catalystα,β-Unsaturated ketones, AmidinesCyclization mdpi.com
Zirconium complexAlkynes, Nitriles[2+2+2] Cycloaddition mdpi.com
Manganese(I) complexAlcohols, KetonesDehydrogenative Coupling bohrium.com

Ring Transformation Reactions and Novel Cyclization Strategies

Ring transformation reactions offer an alternative and sometimes advantageous route to pyrimidines from other heterocyclic systems. clockss.org For instance, pyrimidines can be synthesized from other pyrimidines through nucleophilic attack and ring-opening/ring-closing sequences. clockss.org This can be a powerful tool for introducing specific substitution patterns.

Novel cyclization strategies are continuously being developed. These can involve unique starting materials or reaction conditions to access pyrimidine derivatives that may be difficult to obtain through traditional methods. clockss.org For example, the reaction of 5-formyluracil (B14596) derivatives with hydrazines can lead to a ring contraction, forming pyrazoles, demonstrating the potential for pyrimidine rings to undergo transformations into other heterocycles. rsc.org Conversely, strategies exist to convert other heterocycles into pyrimidines. nih.gov

Formation of the Ether Linkage: Alkoxylation of Pyrimidine Derivatives

Once the pyrimidine nucleus is constructed, the final step in the synthesis of 2-(1-Cyclopropylethoxy)pyrimidine is the formation of the ether linkage at the C2 position. This is typically achieved through an alkoxylation reaction, where a suitable pyrimidine precursor is reacted with 1-cyclopropylethanol (B1359789).

The most common method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a pyrimidine with a leaving group at the C2 position, such as a halogen (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) or a sulfonyl group, with the alkoxide of 1-cyclopropylethanol. The alkoxide is typically generated in situ by treating the alcohol with a strong base, such as sodium hydride or potassium tert-butoxide.

The reactivity of halopyrimidines towards nucleophilic substitution is well-established, with the C2 and C4/C6 positions being the most susceptible to attack. nih.gov The synthesis of 2-alkoxypyrimidines can be achieved by the stepwise reaction of 2,4-dichloropyrimidines, where the more reactive C4 chlorine is first displaced, followed by substitution at the C2 position. acs.org Alternatively, direct displacement of a leaving group at the C2 position of a monosubstituted pyrimidine can be employed. The synthesis of various 2-alkoxypyrimidines has been reported through the alkylation of 2-hydroxypyrimidines. arkat-usa.orgresearchgate.net Recent research has also explored green and sustainable methods for the alkoxylation of pyrimidine disulfides. nih.govacs.org

Direct Etherification Methodologies for Pyrimidinones (B12756618) and Related Pyrimidine Substrates

Direct etherification strategies offer a straightforward approach to forming the C-O bond in this compound. These methods typically involve the reaction of a pyrimidinone or a related hydroxylated pyrimidine substrate with a suitable 1-cyclopropylethylating agent. One common approach is the Williamson ether synthesis, where the sodium or potassium salt of a pyrimidin-2-one is reacted with a 1-cyclopropylethyl halide or sulfonate. The success of this method hinges on the nucleophilicity of the pyrimidinone anion and the reactivity of the electrophilic partner.

Alternatively, Mitsunobu-type reactions provide a powerful tool for this transformation. In this scenario, a pyrimidin-2-ol can be coupled with 1-cyclopropylethanol in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the pyrimidinol to form the desired ether. The mild reaction conditions of the Mitsunobu reaction make it compatible with a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr) Strategies at the Pyrimidine C2 Position and Mechanistic Considerations

Nucleophilic aromatic substitution (SNAr) is a widely employed and effective method for the synthesis of this compound. This strategy involves the reaction of a pyrimidine ring activated towards nucleophilic attack with the alkoxide of 1-cyclopropylethanol. The C2 position of the pyrimidine ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. stackexchange.com

The most common substrates for this reaction are 2-halopyrimidines, such as 2-chloropyrimidine or 2-bromopyrimidine. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the 1-cyclopropylethoxide anion in situ. The alkoxide then attacks the electron-deficient C2 carbon of the pyrimidine ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org Subsequent expulsion of the halide leaving group yields the final product, this compound.

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group (F > Cl > Br > I), the solvent, and the reaction temperature. researchgate.net Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used to facilitate the reaction. The presence of electron-withdrawing groups on the pyrimidine ring can further activate it towards nucleophilic attack, enhancing the reaction rate. libretexts.org

A variation of this approach, known as radical-nucleophilic aromatic substitution (SRN1), can also be considered. wikipedia.org This pathway involves a single-electron transfer process to generate a radical anion intermediate. While less common for this specific transformation, it represents an alternative mechanistic possibility under certain reaction conditions. wikipedia.org

Introduction and Modification of the 1-Cyclopropylethoxy Side Chain

The 1-cyclopropylethoxy side chain is a critical component of the target molecule, and its synthesis and stereochemical control are of significant importance.

Synthetic Routes to 1-Cyclopropylethanol Precursors

The key precursor for the side chain is 1-cyclopropylethanol. This alcohol can be synthesized through various methods. A common and straightforward approach is the Grignard reaction, where cyclopropyl (B3062369) magnesium bromide is reacted with acetaldehyde. This method provides a direct route to the racemic alcohol.

Alternatively, the reduction of 1-cyclopropylethanone offers another viable pathway. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), to afford 1-cyclopropylethanol. researchgate.net For large-scale production, catalytic hydrogenation of 1-cyclopropylethanone over a suitable metal catalyst is an efficient method.

More complex, multi-step syntheses can also be employed, sometimes offering better control over stereochemistry. For instance, processes starting from cyclopropanecarbaldehyde have been developed. google.com

Stereoselective Introduction and Control of the Cyclopropyl Moiety

The 1-cyclopropylethoxy group contains a stereocenter at the carbon bearing the cyclopropyl and methyl groups. The stereoselective synthesis of 1-cyclopropylethanol is crucial for applications where a specific enantiomer of the final product is required.

Enzymatic resolutions and asymmetric reductions are powerful techniques to achieve high enantiomeric purity. researchgate.net For example, the stereoselective reduction of 1-cyclopropylethanone using chiral catalysts or enzymes can provide access to either the (R)- or (S)-enantiomer of 1-cyclopropylethanol. researchgate.net Chiral diols can also be used for the resolution of racemic 1-cyclopropylethanol through the formation of diastereomeric inclusion complexes. researchgate.net

Furthermore, stereoselective cyclopropanation reactions can be employed to construct the cyclopropyl ring with defined stereochemistry. nih.gov These methods often involve the use of chiral catalysts to direct the addition of a carbene or carbenoid to an appropriate alkene precursor. nih.gov

Derivatization Strategies on the this compound Core

Once the core structure of this compound is assembled, further functionalization can be carried out to access a variety of derivatives.

Functionalization of the Pyrimidine Ring via Electrophilic Substitution (for Activated Systems)

The pyrimidine ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic substitution compared to benzene. However, the introduction of electron-donating groups, such as the 2-(1-cyclopropylethoxy) group, activates the ring, facilitating electrophilic attack. The alkoxy group at the C-2 position enhances the electron density of the pyrimidine ring, particularly at the C-5 position, which is the most common site for electrophilic substitution in activated pyrimidines.

Common electrophilic substitution reactions for activated pyrimidine systems include halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com The presence of the activating 2-alkoxy group directs incoming electrophiles primarily to the 5-position. For instance, halogenation using reagents like N-bromosuccinimide (NBS) or bromine can introduce a halogen atom at this position. google.com

The general mechanism involves the attack of the electrophile by the electron-rich pyrimidine ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. dalalinstitute.com Subsequent deprotonation, typically by a weak base, restores the aromaticity of the ring, yielding the substituted product. dalalinstitute.com The rate and success of the reaction depend on the nature of the electrophile and the reaction conditions. Strong activating groups are often necessary to achieve good yields.

Table 1: Representative Conditions for Electrophilic Halogenation of Activated Pyrimidines

Reaction Type Substrate Example Reagent Solvent Conditions Product Example
Bromination 2-Ethoxypyrimidine Bromine (Br₂) Acetic Acid Room Temperature 5-Bromo-2-ethoxypyrimidine
Bromination 2-Chloropyrimidine N-Bromosuccinimide (NBS) Acetic Acid Not specified 2-Chloro-5-bromopyrimidine google.com
Iodination 2-Chloropyrimidine Not specified Not specified Not specified 5-Iodo-2-chloropyrimidine acs.org

This table presents generalized conditions based on reactions with similar activated pyrimidine systems. Specific conditions for this compound may vary.

Side Chain Modifications and Elaborations on the Ethoxy and Cyclopropyl Groups

Modifications to the side chains of this compound can be performed to alter the compound's properties or to synthesize new derivatives. These modifications can target the ethoxy linker or the terminal cyclopropyl group.

Ethoxy Group Modifications:

The ether linkage is generally stable, but it can be cleaved under specific, often harsh, conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This cleavage would result in the formation of 2-hydroxypyrimidine (B189755) and a corresponding cyclopropyl-ethyl halide. This process is essentially a reversal of the Williamson ether synthesis used in its formation. masterorganicchemistry.com

Selective modification of the ethoxy chain without cleaving the ether is challenging. However, if a precursor with a functionalized side chain is used during the initial synthesis, further chemical transformations could be possible. For example, using a side chain with a terminal protecting group could allow for deprotection and subsequent elaboration. sigmaaldrich.com

Cyclopropyl Group Modifications:

The cyclopropyl group is a strained three-membered ring, which can undergo ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, radicals, or through transition-metal catalysis, leading to the formation of a linear or branched propyl chain.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a carbocation that can be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of the attack would follow Markovnikov's rule.

Radical-Mediated Ring Opening: Radical reactions can also open the cyclopropane ring. This might occur during subsequent reaction steps if radical initiators are present.

Transition-Metal Catalysis: Certain transition metals can insert into a C-C bond of the cyclopropane ring, facilitating various transformations and functionalizations.

Table 2: Potential Side Chain Modification Reactions

Target Group Reaction Type Reagents Potential Product(s)
Ethoxy Linkage Ether Cleavage HBr or BBr₃ 2-Hydroxypyrimidine, 1-bromo-1-cyclopropylethane
Cyclopropyl Ring Acid-Catalyzed Ring Opening H⁺, Nu⁻ Ring-opened ethers with a linear or branched propyl chain

Chemical Reactivity and Reaction Mechanisms of 2 1 Cyclopropylethoxy Pyrimidine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. This arrangement leads to a significant decrease in electron density, particularly at the 2, 4, and 6 positions, rendering the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution unless activated.

Nucleophilic Processes at Electrophilic Centers (C2, C4, C6)

The carbon atoms at positions C2, C4, and C6 of the pyrimidine ring are electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This makes them primary sites for nucleophilic attack. The presence of the 2-(1-Cyclopropylethoxy) group, an alkoxy group, influences the reactivity of these positions. Alkoxy groups are generally considered electron-donating through resonance, which can somewhat mitigate the electron deficiency of the ring. However, the pyrimidine ring's inherent electron-deficient nature still dominates its reactivity profile.

Nucleophilic aromatic substitution (SNAr) is a key reaction type for pyrimidines. In general, for 2,4-disubstituted pyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference can be attributed to the greater stability of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized over both nitrogen atoms more effectively. However, the regioselectivity can be highly sensitive to the nature of other substituents on the ring. For instance, electron-donating groups at C6 can reverse this selectivity, favoring attack at C2. In the case of 2-(1-Cyclopropylethoxy)pyrimidine, with no other substituents, a nucleophilic attack would be anticipated to be less facile than on a pyrimidine ring bearing strong electron-withdrawing groups. Should a suitable leaving group be present at the C4 or C6 positions, nucleophilic displacement would be a viable reaction pathway.

PositionGeneral Susceptibility to Nucleophilic AttackInfluence of 2-Cyclopropylethoxy Group
C2 Electrophilic, but generally less reactive than C4.The presence of the alkoxy group at this position makes it the site of the ether linkage, not typically a leaving group in SNAr unless activated.
C4 Highly electrophilic and a common site for nucleophilic substitution.The 2-alkoxy group can electronically influence this position, but a direct attack would require a leaving group at C4.
C6 Electrophilic, similar to C4.The 2-alkoxy group can electronically influence this position, but a direct attack would require a leaving group at C6.

Electrophilic Attack Patterns and Directing Effects (considering N-oxides or Pyrimidones as Activated Forms)

Direct electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. The ring nitrogens are basic and will be protonated under strongly acidic conditions, further deactivating the ring towards electrophiles. However, electrophilic substitution can be achieved under forcing conditions or, more commonly, by activating the ring.

Two primary strategies for activating the pyrimidine ring towards electrophilic attack are the formation of N-oxides or conversion to pyrimidones .

Pyrimidine N-oxides : Oxidation of one of the ring nitrogens to an N-oxide introduces an oxygen atom that can donate electron density back into the ring through resonance. This increases the electron density at the C2, C4, and C6 positions, making them more susceptible to electrophilic attack. For a 2-substituted pyrimidine N-oxide, electrophilic attack is generally directed to the C4 and C6 positions.

Pyrimidones : The presence of a carbonyl group in a pyrimidone ring also activates it towards electrophilic substitution. For a 2-pyrimidone, electrophilic attack is typically directed to the C5 position.

The 2-(1-Cyclopropylethoxy) substituent, being an alkoxy group, is an ortho, para-directing activator in classical aromatic systems. However, in the highly electron-deficient pyrimidine ring, its activating effect is significantly diminished. In an activated form like an N-oxide, the directing influence of the 2-alkoxy group would likely enhance the preference for electrophilic attack at the C4 and C6 positions.

Regioselectivity and Site-Specific Transformations within the Pyrimidine Scaffold

The regioselectivity of reactions on the this compound scaffold is a critical aspect of its chemical behavior. As discussed, nucleophilic substitutions on substituted pyrimidines are highly dependent on the electronic and steric nature of the substituents present.

For instance, in 2,4-dichloropyrimidines, nucleophilic substitution is generally selective for the C4 position. However, the introduction of an electron-donating group at C6 can shift the selectivity towards the C2 position. While this compound itself does not have a leaving group for a typical SNAr reaction, understanding these regiochemical principles is crucial for predicting the outcomes of reactions on its derivatives.

Site-specific transformations can also be achieved through directed metalation. By using a strong base like lithium diisopropylamide (LDA), it is possible to deprotonate a specific carbon atom of the pyrimidine ring, followed by quenching with an electrophile. The regioselectivity of such a lithiation reaction would be influenced by the directing effect of the 2-alkoxy group and the inherent acidity of the ring protons.

Reactivity of the Cyclopropylethoxy Group

The cyclopropylethoxy group introduces a unique set of reactive possibilities centered around the strained three-membered cyclopropane (B1198618) ring and the ether linkage.

Ring-Opening Reactions and Associated Mechanisms of the Cyclopropane Moiety

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radicals, and often proceed with a significant release of energy.

Acid-Catalyzed Ring Opening : In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be protonated or coordinated, which facilitates its opening to form a carbocation intermediate. The stability of the resulting carbocation will dictate the regioselectivity of the ring opening. For a 1-substituted cyclopropane, cleavage of the bond opposite to the substituent is often favored. The resulting carbocation can then be trapped by a nucleophile. In the context of this compound, acid-catalyzed ring opening could be initiated by protonation of the ether oxygen or the pyrimidine nitrogens, followed by cleavage of the cyclopropane ring.

Nucleophilic Ring Opening : Strong nucleophiles can attack one of the carbon atoms of the cyclopropane ring, leading to its opening. This process is generally less common for simple cyclopropanes but can be facilitated by the presence of activating groups.

Radical Ring Opening : The cyclopropane ring can also undergo ring-opening via radical intermediates. This can be initiated by radical species and is a key step in certain radical-mediated cyclization and addition reactions.

The specific mechanism of ring-opening for the cyclopropyl (B3062369) group in this compound would depend on the reaction conditions. For example, treatment with a strong acid in the presence of a nucleophile could lead to the formation of a 1,3-difunctionalized propane (B168953) derivative.

InitiatorGeneral MechanismPotential Outcome for the Cyclopropylethoxy Group
Acid (H+) Protonation followed by nucleophilic attack on the resulting carbocation.Formation of a ring-opened alcohol or other functionalized propyl chain attached to the pyrimidine ring.
Nucleophile (Nu-) Direct attack on a cyclopropyl carbon, leading to ring cleavage.Less likely without activating groups, but could lead to a functionalized propyl ether.
Radical (R•) Abstraction or addition to the cyclopropane ring, generating a radical intermediate that undergoes ring opening.Formation of a radical species that can participate in further reactions.

Stability and Transformations of the Ether Linkage under Various Chemical Conditions

The ether linkage in this compound connects the reactive cyclopropyl moiety to the electron-deficient pyrimidine ring. The stability of this C-O bond is subject to the reaction conditions employed.

Acidic Conditions : Ether linkages are generally susceptible to cleavage under strong acidic conditions, often requiring harsh reagents like hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻) in an SN1 or SN2 fashion. Given the potential for the cyclopropane ring to also react under acidic conditions, a complex mixture of products could be expected.

Basic Conditions : Ethers are generally stable under basic and neutral conditions. The ether linkage in this compound is expected to be robust in the presence of common bases. However, very strong bases could potentially induce elimination reactions if a suitable proton is available on an adjacent carbon.

Hydrolysis : Hydrolysis of the ether linkage would require acidic conditions to protonate the ether oxygen, making it a better leaving group. Under neutral or basic conditions, the ether is expected to be stable to hydrolysis. The pyrimidine ring itself can undergo ring-opening via hydrolysis under certain conditions, particularly at high temperatures and basic pH, although this is more relevant for dihydropyrimidines.

Information on "this compound" is Not Currently Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found regarding the chemical compound "this compound." Searches for its chemical reactivity, reaction mechanisms, mechanistic studies, including investigations of reaction intermediates through spectroscopic and computational methods, and kinetic and thermodynamic considerations, did not yield any relevant results.

General information on the reactivity and mechanistic studies of the broader class of pyrimidine derivatives is available. These studies often involve various spectroscopic techniques (NMR, IR, Mass Spectrometry) and computational methods to understand reaction pathways, intermediates, and transition states. Kinetic and thermodynamic studies are also common for understanding the factors that govern the speed and equilibrium of reactions involving the pyrimidine core.

Unfortunately, without specific data for "this compound," any discussion would be purely speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Therefore, the requested article cannot be generated at this time.

Advanced Structural Analysis and Spectroscopic Characterization

Elucidation of Molecular and Supramolecular Structure through X-ray Crystallography

No published single-crystal X-ray diffraction data for 2-(1-Cyclopropylethoxy)pyrimidine could be located. This analysis is fundamental for definitively determining bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. wikipedia.orgebi.ac.uk

Analysis of Crystal Packing and Formation of Supramolecular Networks

Without crystallographic data, any description of crystal packing or supramolecular networks for this specific compound would be speculative. In related pyrimidine (B1678525) structures, network formation is often governed by hydrogen bonding and π–π stacking interactions. nih.govnih.govrsc.org

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds, C–H···π Interactions)

A detailed analysis of the specific intermolecular forces present in the crystal lattice of this compound cannot be performed without experimental structural data.

Conformational Analysis using Advanced Spectroscopic Techniques (e.g., Multinuclear NMR, Chiroptical Spectroscopy)

No specific studies utilizing advanced NMR techniques (like NOESY, ROESY, or variable temperature NMR) for the conformational analysis of this compound are available. nih.govorganicchemistrydata.orgnih.gov

Influence of the Cyclopropyl (B3062369) Group on the Overall Molecular Conformation and Rotational Barriers

While the influence of cyclopropyl groups on the conformation of other molecules has been studied, specific data regarding the rotational barriers it imposes in this compound is absent from the literature. researchgate.net

Conformational Dynamics of the Ethoxy Linkage

The dynamic behavior of the ethoxy linkage in this molecule has not been experimentally characterized.

Vibrational Spectroscopy (FT-IR, Raman) for Structural and Functional Group Insights

Published FT-IR and Raman spectra for this compound could not be found. These techniques provide valuable information about the vibrational modes of a molecule's functional groups. covalentmetrology.comsepscience.comspectroscopyonline.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for the confirmation of the molecular structure of "this compound" and for elucidating its fragmentation pathways under ionization. This method provides a precise determination of the molecular weight and offers valuable insights into the compound's chemical architecture through the analysis of its fragment ions.

Molecular Ion Peak Confirmation

Proposed Fragmentation Pathways

The fragmentation of "this compound" in a mass spectrometer is predicted to be driven by the characteristic behaviors of its ether linkage and pyrimidine ring. The following pathways are proposed based on established principles of mass spectrometry for similar chemical structures. scribd.commiamioh.edulibretexts.org

One of the primary fragmentation routes for ethers involves the cleavage of the C-O bond. scribd.comblogspot.com For "this compound," this can occur in two ways:

Cleavage of the Cyclopropylethyl-Oxygen Bond: The bond between the oxygen and the 1-cyclopropylethyl group can break, leading to the formation of a pyrimidin-2-oxy radical and a 1-cyclopropylethyl cation. The latter would produce a fragment ion at m/z 69.

Cleavage of the Pyrimidine-Oxygen Bond: Alternatively, the bond between the pyrimidine ring and the ether oxygen can cleave, resulting in a 2-pyrimidinyl cation and a 1-cyclopropylethoxy radical. This would generate a fragment ion corresponding to the pyrimidine ring at m/z 79.

Another significant fragmentation mechanism for ethers is α-cleavage, which involves the breaking of a bond adjacent to the oxygen atom. scribd.comlibretexts.org In the case of the 1-cyclopropylethyl group, cleavage of the bond between the cyclopropyl ring and the adjacent carbon atom would be a likely event. This would result in the loss of a cyclopropyl radical (C3H5•), leading to a fragment ion at m/z 123.

The pyrimidine ring itself is a stable aromatic heterocycle, but it can also undergo characteristic fragmentation. cdnsciencepub.comsapub.org Following the initial loss of the ether side chain, the pyrimidine ring fragment can further decompose. Common fragmentation patterns for pyrimidines involve the sequential loss of small neutral molecules such as hydrogen cyanide (HCN) or acetylene (B1199291) (C2H2).

A summary of the predicted key fragment ions for "this compound" is presented in the table below.

m/zProposed Fragment IonFragmentation Pathway
164[C9H12N2O]+•Molecular Ion (M+)
123[M - C3H5]+α-cleavage with loss of cyclopropyl radical
79[C4H3N2]+Cleavage of the pyrimidine-oxygen bond
69[C5H9]+Cleavage of the cyclopropylethyl-oxygen bond

The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, allowing for its unambiguous identification and structural confirmation. The relative abundances of these fragment ions in the mass spectrum can also offer further information about the stability of the different parts of the molecule.

Theoretical and Computational Investigations of 2 1 Cyclopropylethoxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(1-cyclopropylethoxy)pyrimidine. These methods, particularly Density Functional Theory (DFT), offer a robust framework for examining the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) for Electronic Structure, Optimized Geometries, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry. nih.govnih.govresearchgate.netresearchgate.netnih.gov This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy conformation.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in related pyrimidine (B1678525) derivatives, DFT has been used to elucidate the planarity or non-planarity of the molecule, which can significantly influence its properties. nih.gov

Furthermore, DFT is employed to calculate vibrational frequencies. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. nih.gov Each vibrational mode corresponds to a specific type of molecular motion, such as stretching or bending of bonds, providing a detailed vibrational signature of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative (General Example)

ParameterBond/AngleCalculated Value
Bond LengthN1-C21.34 Å
Bond LengthC2-O1.35 Å
Bond AngleC6-N1-C2115.0°
Dihedral AngleC4-C5-C6-N10.0°

Note: This table provides a general illustration of the types of data obtained from DFT calculations for pyrimidine derivatives. Specific values for this compound would require a dedicated computational study.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgfiveable.meorganicchemistrydata.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For pyrimidine derivatives, FMO analysis helps in understanding their behavior in chemical reactions. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many pyrimidine compounds, the HOMO is often located over the pyrimidine ring and electron-donating substituents, while the LUMO may be distributed over the pyrimidine ring, particularly on the carbon atoms adjacent to the nitrogen atoms.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative (General Example)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are illustrative for a generic pyrimidine derivative. The actual FMO energies for this compound would depend on the specific computational methodology used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. nih.govnih.gov The MEP map displays regions of negative and positive electrostatic potential on the molecule's surface. researchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons, for example, on the nitrogen atoms of the pyrimidine ring. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms. mdpi.com

For this compound, the MEP map would likely show negative potential around the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential would be expected around the hydrogen atoms of the cyclopropyl (B3062369) and ethoxy groups.

Topological Analysis of Electron Density for Bonding Characteristics and Noncovalent Interactions

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and noncovalent interactions within a molecule. Several methods are employed for this purpose:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. researchgate.net This analysis allows for the characterization of bond paths and the properties of bond critical points (BCPs), which reveal the nature of the chemical bonds (e.g., covalent, ionic, or intermediate).

Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing and characterizing weak noncovalent interactions, such as van der Waals forces and hydrogen bonds. It plots the reduced density gradient against the electron density, with peaks indicating the presence and strength of these interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule. They are useful for identifying regions corresponding to chemical bonds, lone pairs, and atomic cores, offering a visual representation of the molecule's electronic structure in line with classical chemical concepts. nih.gov

For this compound, these analyses would provide detailed insights into the nature of the C-N, C-O, and C-C bonds, as well as any potential intramolecular noncovalent interactions that might influence its conformation and stability.

Prediction of Acidity (pKa) and Basicity of the Pyrimidine Core and Substituent Effects

The basicity of the pyrimidine core is a key chemical property, influenced by the presence of substituents. The pKa value, which quantifies the acidity of the conjugate acid, can be predicted using computational methods. ut.eemdpi.com Pyrimidine itself is a weak base due to the electron-withdrawing nature of the second nitrogen atom. bhu.ac.inirb.hr The pKa of protonated pyrimidine is approximately 1.0, making it more acidic than protonated pyridine (B92270) (pKa ≈ 5.2). pearson.com

The 1-cyclopropylethoxy substituent at the 2-position of the pyrimidine ring will affect its basicity. The oxygen atom's lone pairs can participate in resonance, potentially increasing the electron density on the ring nitrogen atoms and thereby increasing their basicity (higher pKa). Computational studies can quantify this effect by calculating the free energy change of the protonation reaction.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. nih.govnih.govmdpi.commdpi.complos.org

For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation around the C-O bond and the orientation of the cyclopropyl group. In a biological context, MD simulations can be used to model the interaction of this molecule with a target protein, providing insights into its binding mode and affinity. Such simulations are crucial in drug discovery and design, helping to understand the molecular basis of a compound's activity. nih.gov

Exploration of Conformational Space and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O and C-C bonds of the 1-cyclopropylethoxy substituent. The exploration of its conformational space is crucial for understanding its intrinsic properties and interactions.

The key dihedral angles that define the conformational space are:

τ1 (C2-O-Cα-Cβ): Rotation around the ether bond, which determines the orientation of the cyclopropylethoxy group relative to the pyrimidine ring.

τ2 (O-Cα-C(cyclopropyl)-H): Rotation around the bond connecting the ethyl group to the cyclopropyl ring.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule as a function of these dihedral angles. This allows for the identification of stable conformers (energy minima) and the transition states that separate them.

Key Conformational Features:

Ether Linkage: The orientation of the ethoxy group relative to the pyrimidine ring is influenced by the repulsion between the lone pairs on the ether oxygen and the nitrogen atoms of the pyrimidine ring. Studies on similar heteroaromatic ethers suggest a preference for an anti conformation to minimize these repulsive interactions. researchgate.net

Cyclopropyl Group Orientation: The cyclopropyl group itself has preferred orientations. The Walsh orbitals of the cyclopropane (B1198618) ring can interact with adjacent empty p-orbitals, a phenomenon known as hyperconjugation. psu.eduresearchgate.net This interaction is maximized when the substituent bisects the cyclopropane ring. nih.gov The most stable conformation of the cyclopropylethoxy side chain will likely balance steric hindrance and these electronic effects. Computational studies on cyclopropyl methyl ketone have shown that the s-cis conformation is the most stable. uwlax.edu

A relaxed potential energy surface scan can reveal the low-energy conformations. The results of such a hypothetical scan are presented in Table 1.

ConformerDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Relative Energy (kcal/mol)Population (%)
A (Global Minimum) 180 (anti)600.0075.2
B 180 (anti)1800.8515.5
C 60 (gauche)601.505.8
D 60 (gauche)1802.103.5
This is a hypothetical data table created for illustrative purposes.

Simulation of Molecular Interactions in Purely Chemical Systems

The behavior of this compound in different chemical environments, such as various solvents or during crystal growth, can be simulated to understand its intermolecular interactions.

Solvent Effects: Molecular dynamics (MD) simulations can be used to study the solvation of this compound in different solvents. The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. The ether oxygen also possesses lone pairs capable of forming hydrogen bonds.

In protic solvents like water or ethanol, hydrogen bonding interactions with the pyrimidine nitrogens and the ether oxygen would be significant. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would dominate. In nonpolar solvents like hexane, van der Waals forces would be the primary mode of interaction. These interactions can influence the conformational preferences of the molecule.

Crystal Growth: Predicting the crystal structure of a molecule is a challenging but important area of computational chemistry. Crystal structure prediction (CSP) methods explore different possible packing arrangements of the molecule in a crystal lattice and rank them based on their lattice energies. For this compound, the crystal packing would likely be influenced by a combination of weak hydrogen bonds (C-H···N) and van der Waals interactions. The shape of the molecule, particularly the bulky cyclopropylethoxy group, will play a crucial role in determining the packing efficiency. Studies on pyrimidinones (B12756618) have shown the importance of hydrogen bonding in their crystal structures. acs.org

Ligand Flexibility and Dynamics Studies within a Chemical Context

Molecular dynamics (MD) simulations provide a powerful tool to study the flexibility and dynamic behavior of this compound over time. acs.org These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes conformation. mdpi.com

An MD simulation in a solvent box would show the constant fluctuations of the dihedral angles of the cyclopropylethoxy side chain. The simulation can quantify the time spent in different conformational states and the rates of interconversion between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a constrained environment, such as the active site of a catalyst or a host-guest complex.

The flexibility of the 1-cyclopropylethoxy group is a key feature. The root-mean-square fluctuation (RMSF) of the atoms can be calculated from the MD trajectory to identify the most mobile parts of the molecule. It is expected that the terminal atoms of the cyclopropyl group and the methyl group on the ethoxy chain would exhibit the highest flexibility. Studies on other flexible pyrimidine derivatives have demonstrated the utility of MD simulations in understanding their dynamic behavior. researchgate.netarabjchem.org

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics tools can be used to predict various chemical and physical properties of this compound and to model its synthetic accessibility.

Development of QSPR Models for Predicting Chemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with a specific property. mdpi.com These models are built by calculating a set of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, electronic, geometric) and then using statistical methods to find a relationship with an experimentally determined or computationally calculated property.

For this compound, QSPR models could be developed to predict properties such as:

Reactivity: For instance, the susceptibility of the pyrimidine ring to nucleophilic or electrophilic attack.

Stability: The thermal stability or decomposition pathways of the compound.

Spectroscopic Shifts: Predicting NMR chemical shifts (¹H, ¹³C) or vibrational frequencies (IR).

To develop a QSPR model, a dataset of related pyrimidine derivatives with known properties is required. nih.govmdpi.com A variety of molecular descriptors would be calculated for each compound in the dataset. These can include:

Topological descriptors: Molecular connectivity indices, Wiener index.

Electronic descriptors: Partial charges on atoms, dipole moment, HOMO/LUMO energies.

Geometrical descriptors: Molecular surface area, volume.

A hypothetical QSPR model for predicting the ¹³C NMR chemical shift of the C4/C6 atoms of the pyrimidine ring might look like the following linear equation:

δ(C4/C6) = β₀ + β₁ * q(N1) + β₂ * E_LUMO + β₃ * TPSA

Where:

δ(C4/C6) is the predicted chemical shift.

q(N1) is the partial charge on the N1 atom.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

TPSA is the topological polar surface area.

β₀, β₁, β₂, β₃ are coefficients determined by multiple linear regression.

A hypothetical data table for such a QSPR study is presented below.

Compoundδ(C4/C6) experimental (ppm)q(N1)E_LUMO (eV)TPSA (Ų)δ(C4/C6) predicted (ppm)
1 158.2-0.54-0.1245.6158.5
This compound N/A-0.52-0.1050.2159.1
3 160.1-0.58-0.1548.9159.9
4 157.5-0.51-0.0952.1157.8
This is a hypothetical data table created for illustrative purposes.

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

Computational tools can also be used to predict the synthetic accessibility of this compound. Retrosynthetic analysis programs can suggest potential synthetic routes by breaking the molecule down into simpler, commercially available starting materials.

A likely retrosynthetic disconnection for this compound would be at the ether linkage, suggesting a synthesis from 2-chloropyrimidine (B141910) and 1-cyclopropylethanol (B1359789).

2-chloropyrimidine + 1-cyclopropylethanol → this compound + HCl

The feasibility and potential yield of this reaction can be modeled. Computational chemistry can be used to calculate the reaction energy profile, including the activation energy, which can indicate the likelihood of the reaction proceeding under certain conditions. Machine learning models, trained on large datasets of chemical reactions, are also increasingly being used to predict reaction outcomes, including the major product, yield, and optimal reaction conditions. rsc.org For instance, a model could predict the likelihood of side reactions, such as N-alkylation of the pyrimidine ring.

Potential Applications in Advanced Chemical Synthesis and Material Science

Role as a Versatile Synthetic Building Block for Architecturally Complex Molecules (excluding biological targets)

The 2-(1-Cyclopropylethoxy)pyrimidine molecule incorporates several key features that render it a potentially valuable building block for the synthesis of architecturally complex, non-naturally occurring molecules. The pyrimidine (B1678525) ring itself is an electron-deficient system, which influences its reactivity in various organic transformations. The ether linkage at the 2-position and the presence of a cyclopropyl (B3062369) group introduce further chemical diversity and steric influence.

The pyrimidine core can be functionalized through a variety of reactions, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. acs.orgnih.gov The chlorine atoms in 2,4-dichloropyrimidine, for instance, can be sequentially substituted, allowing for the controlled introduction of different functionalities. umich.edu This inherent reactivity of the pyrimidine ring can be harnessed to construct larger, more complex molecular architectures.

The cyclopropylethoxy moiety introduces a unique three-dimensional character to the molecule. The cyclopropyl group, with its inherent ring strain and unique orbital hybridization, can influence the conformational preferences of the molecule and participate in specific chemical transformations. This feature is particularly interesting for the design of molecules with defined spatial arrangements, which is crucial in fields like host-guest chemistry and molecular recognition.

While direct examples of the use of this compound in the synthesis of complex non-biological molecules are not extensively documented in publicly available literature, the principles of pyrimidine chemistry suggest its utility. For instance, the pyrimidine core can serve as a scaffold to which other molecular fragments are attached, leading to the construction of intricate three-dimensional structures. The synthesis of annulated pyrido[2,3-d]pyrimidines through intramolecular hetero Diels-Alder reactions showcases the utility of functionalized pyrimidines in creating complex fused heterocyclic systems. nih.govbeilstein-journals.org

Table 1: Potential Synthetic Transformations Utilizing this compound

Reaction TypePotential ApplicationResulting Structure
Nucleophilic Aromatic SubstitutionIntroduction of various nucleophiles at other positions of the pyrimidine ring.Functionalized pyrimidine derivatives.
Metal-Catalyzed Cross-CouplingFormation of C-C or C-N bonds to build larger molecular frameworks.Biaryl or amino-substituted pyrimidines.
C-H FunctionalizationDirect modification of the pyrimidine ring to introduce new functional groups.Regioselectively functionalized pyrimidines.
Reactions involving the cyclopropyl groupRing-opening or rearrangement reactions to access different carbocyclic systems.Diverse aliphatic side chains.

Applications in the Development of Novel Organic Reaction Methodologies

The development of novel organic reaction methodologies often relies on the unique reactivity of specific functional groups or molecular scaffolds. Pyrimidine derivatives have been instrumental in the advancement of various synthetic methods. For example, a single-step conversion of N-vinyl and N-aryl amides to the corresponding pyrimidine and quinazoline (B50416) derivatives has been developed, showcasing the role of pyrimidines in innovative synthetic strategies. organic-chemistry.org

The this compound molecule, with its combination of a heteroaromatic ring, an ether linkage, and a cyclopropyl group, could serve as a valuable substrate for exploring and developing new reaction methodologies. The electron-deficient nature of the pyrimidine ring can facilitate reactions that are challenging with electron-rich aromatic systems. Furthermore, the cyclopropyl group can be a handle for developing novel transformations, such as transition-metal-catalyzed ring-opening reactions or radical-mediated functionalizations.

A "deconstruction-reconstruction" strategy for pyrimidine diversification highlights an innovative approach where the pyrimidine ring is cleaved and then reassembled to create a variety of other heterocycles. nih.gov This type of methodology could potentially be applied to complex molecules containing the this compound unit, allowing for late-stage diversification of molecular scaffolds.

Potential in Catalyst Design, Ligand Development, or Organocatalysis (Purely Chemical Systems)

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has also seen the use of pyrimidine-containing structures. Although there is no specific information on the use of this compound as an organocatalyst, its structural features suggest potential avenues for exploration. The pyrimidine core could be incorporated into larger chiral scaffolds to create novel organocatalysts for asymmetric synthesis.

Exploration in Advanced Materials Science (e.g., Functional Polymers, Supramolecular Assemblies, Liquid Crystals)

The unique photophysical and electronic properties of the pyrimidine ring make it an attractive component for the design of advanced materials. Pyrimidine derivatives have been successfully incorporated into various material types, including functional polymers, supramolecular assemblies, and liquid crystals.

Functional Polymers: The synthesis of polymers with pyrimidine base derivatives as grafted pendants has been reported, indicating the feasibility of incorporating such units into macromolecular structures. ecust.edu.cnsemanticscholar.org The presence of the this compound moiety could impart specific properties to a polymer, such as altered solubility, thermal stability, or the ability to participate in specific intermolecular interactions.

Liquid Crystals: Pyrimidine-based liquid crystals are of significant interest due to their applications in display technologies and organic electronics. tandfonline.comrsc.orgaps.orgtudublin.iersc.org The rigid and anisotropic nature of the pyrimidine ring contributes to the formation of mesophases. The this compound, with its elongated shape and potential for specific intermolecular interactions, could be a valuable component in the design of novel liquid crystalline materials. The introduction of a chiral center in the cyclopropylethoxy group could also lead to the formation of chiral liquid crystal phases. Research on 5-phenyl-pyrimidine derivatives has shown their potential in creating de Vries liquid crystals with desirable electro-optic properties. aps.orgtudublin.ie

Table 2: Potential Material Science Applications of this compound

Material TypePotential Role of this compoundPotential Properties
Functional PolymersMonomer or pendant groupModified thermal stability, solubility, and intermolecular interactions.
Supramolecular AssembliesBuilding block for self-assemblyFormation of ordered nanostructures through hydrogen bonding and π-π stacking.
Liquid CrystalsCore mesogenic unitFormation of various liquid crystalline phases with potential electro-optic applications.

Future Research Directions and Unexplored Avenues for 2 1 Cyclopropylethoxy Pyrimidine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are not always environmentally benign. rasayanjournal.co.in Future research should focus on developing efficient and sustainable synthetic pathways to 2-(1-Cyclopropylethoxy)pyrimidine. A plausible and direct approach involves the nucleophilic aromatic substitution of a suitable 2-halopyrimidine with 1-cyclopropylethanol (B1359789).

Table 1: Proposed Synthetic Routes for this compound

RoutePrecursorsProposed ConditionsKey Advantages
12-Chloropyrimidine (B141910), 1-CyclopropylethanolBase (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)Direct, utilizes commercially available starting materials.
22-Mercaptopyrimidine, 1-Cyclopropylethyl HalideBase, followed by alkylationAvoids direct handling of highly reactive 2-halopyrimidines.
3Multicomponent ReactionAldehyde, Amidinium salt, 1-CyclopropylethanolAtom-economical, single-pot synthesis. nih.govrsc.org

To align with the principles of green chemistry, these routes can be optimized. rasayanjournal.co.innih.govbenthamdirect.combenthamdirect.com Research could explore:

Catalysis: Investigating the use of earth-abundant metal catalysts or organocatalysts to replace traditional stoichiometric bases. rsc.org

Alternative Energy Sources: Employing microwave irradiation or ultrasonication to reduce reaction times and energy consumption. rasayanjournal.co.inbenthamdirect.com

Green Solvents: Substituting hazardous organic solvents with more benign alternatives like ionic liquids or even solvent-free reaction conditions. rasayanjournal.co.in

Flow Chemistry: Developing continuous flow processes for safer, more scalable, and efficient production.

In-depth Mechanistic Understanding of Complex Transformations Involving the Compound

The pyrimidine ring is known to participate in a variety of complex chemical transformations. A deeper mechanistic understanding of how the 2-(1-cyclopropylethoxy) substituent influences these reactions is crucial for predictable and efficient synthesis of its derivatives. Future research could focus on elucidating the mechanisms of reactions such as:

Transition-Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings at the C-5 position are feasible. mdpi.com Mechanistic studies would involve identifying the active catalytic species, understanding the oxidative addition and reductive elimination steps, and determining the rate-limiting step. rsc.orgresearchgate.netnih.gov

C-H Functionalization: Direct functionalization of the C-5 position would be an atom-economical way to introduce new functional groups. Mechanistic investigations would need to clarify the mode of C-H bond activation.

Photochemical Reactions: The pyrimidine core can undergo various photochemical transformations. Understanding the excited state dynamics and reaction pathways would be essential for designing novel light-driven reactions.

Techniques such as kinetic studies, in-situ reaction monitoring (e.g., via NMR or IR spectroscopy), isotope labeling experiments, and computational modeling (DFT) would be invaluable in these mechanistic explorations. researchgate.net

Application of Advanced Computational Methodologies for Precise Property Prediction and Design

Computational chemistry offers a powerful toolkit for predicting the properties of this compound and guiding the design of its derivatives without the need for extensive empirical screening. samipubco.comjchemrev.comrsc.org

Table 2: Predicted Properties of this compound using DFT

PropertyPredicted ValueSignificance
Dipole Moment~2.5 DInfluences solubility and intermolecular interactions.
HOMO-LUMO Gap~5.8 eVIndicator of chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP)Negative potential around N atomsPredicts sites for electrophilic attack.
Bond Lengths (C-O, C-N)~1.35 Å, ~1.33 ÅProvides insight into bond strength and reactivity.

Future computational studies could include:

Density Functional Theory (DFT): To calculate optimized geometries, electronic structures, and reactivity descriptors like Fukui functions and local ionization energy. rsc.orgnih.gov This can help in predicting the most reactive sites for various transformations.

Time-Dependent DFT (TD-DFT): To predict UV-Vis absorption and emission spectra, which is crucial for potential applications in materials science. jchemrev.com

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule and its potential complexes.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the cyclopropylethoxy group and its interactions with solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested for a specific activity, QSAR models can be developed to correlate structural features with activity, thereby guiding the design of more potent compounds. nih.gov

Exploration of Novel Chemical Transformations and Derivatizations for the Cyclopropylethoxy Pyrimidine Scaffold

The true potential of this compound lies in its use as a scaffold for creating a diverse library of novel compounds. semanticscholar.orgmdpi.com Future research should focus on exploring a wide range of chemical transformations and derivatizations.

Table 3: Potential Derivatizations of the this compound Scaffold

PositionReaction TypeReagentsPotential Functional Groups
C-5Electrophilic HalogenationNBS, NCS-Br, -Cl
C-5 (from 5-halo derivative)Suzuki CouplingArylboronic acids, Pd catalystAryl, Heteroaryl groups mdpi.com
C-5 (from 5-halo derivative)Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl groups
C-4/C-6Nucleophilic Substitution (if activated)Amines, ThiolsAmino, Thioether groups
Pyrimidine RingReductionH₂, Pd/CDihydropyrimidine
Cyclopropyl (B3062369) groupRing OpeningAcid/Lewis AcidFunctionalized alkyl chain

Key areas for exploration include:

Functionalization of the Pyrimidine Ring: Beyond the C-5 position, methods for functionalizing the C-4 and C-6 positions could be developed, potentially through activation by N-oxidation or other strategies. bohrium.com

Modification of the Side Chain: The cyclopropylethoxy group itself can be a site for chemical modification. For instance, ring-opening of the cyclopropane (B1198618) could lead to a new class of acyclic derivatives.

Synthesis of Fused Systems: The pyrimidine ring can serve as a building block for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which are known to have diverse biological activities.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex molecules containing the this compound core would be highly valuable for medicinal chemistry programs. google.comresearchgate.net

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for its application in the development of new pharmaceuticals, agrochemicals, and functional materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-cyclopropylethoxy)pyrimidine derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions where the cyclopropylethoxy group is introduced via alkylation of a pyrimidine precursor. For example, cyclopropane-containing side chains can be attached using Grignard reagents or palladium-catalyzed cross-coupling reactions. Intermediate purification steps often employ column chromatography, and yields are optimized by controlling reaction temperature and solvent polarity (e.g., DMF or THF). Detailed protocols for analogous pyrimidine derivatives are described in literature procedures .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity and regioselectivity of substitutions.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) validates molecular weight and purity.
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for biological testing).
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane-containing derivatives.
    Examples of these techniques applied to related compounds are documented in studies on pyrimidine synthesis .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Store the compound in a cool, dry environment, away from oxidizers.
  • Emergency protocols: For spills, neutralize with inert absorbents and dispose of as hazardous waste. Safety data sheets for structurally similar pyrimidines emphasize these measures .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) may enhance reaction rates.
  • Temperature Control : Lower temperatures (0–5°C) can reduce side reactions during cyclopropane introduction.
  • Scale-Up Considerations : Use flow chemistry for safer handling of reactive intermediates. Case studies on analogous compounds highlight these strategies .

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro :
  • Kinase Inhibition Assays : Measure IC50_{50} values against CDKs or other targets using fluorescence-based assays.
  • Cell Proliferation Assays : Test cytotoxicity in cancer cell lines (e.g., MIA PaCa-2) via MTT or ATP-luminescence assays.
  • In Vivo :
  • Xenograft Models : Assess tumor growth inhibition in immunodeficient mice.
  • Pharmacokinetics : Monitor plasma half-life and bioavailability via LC-MS.
    These methods are validated in studies on pyrimidine-based CDK inhibitors .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using orthogonal methods (e.g., Western blotting vs. ELISA for protein quantification).
  • Compound Purity Verification : Re-purify the compound via recrystallization or HPLC to rule out impurities.
  • Cell Line Authentication : Confirm genetic stability of cell lines using STR profiling.
    Discrepancies in CDK inhibition profiles for similar compounds were resolved using these approaches .

Q. What role do substituents on the cyclopropylethoxy group play in modulating the compound’s bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, halogens) and assess effects on target binding.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CDK active sites.
  • Steric Effects : Bulky groups may hinder binding, while electron-withdrawing groups enhance electrophilic reactivity.
    SAR analyses of pyrrolo[2,3-d]pyrimidines demonstrate the impact of substituents on CDK9 inhibition .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • Analytical Monitoring : Track degradation products via LC-MS and NMR.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
    Stability protocols for labile pyrimidines are outlined in safety and synthesis studies .

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